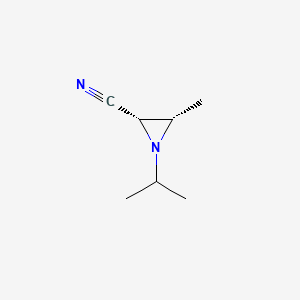

(2S,3S)-3-methyl-1-propan-2-ylaziridine-2-carbonitrile

Description

Properties

IUPAC Name |

(2S,3S)-3-methyl-1-propan-2-ylaziridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-5(2)9-6(3)7(9)4-8/h5-7H,1-3H3/t6-,7+,9?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRSNLQRHYPGTR-PMDVUHRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N1C(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](N1C(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diastereoselective Organometallic Addition to Aziridine-2-Carboxaldehydes

The addition of organometallic reagents to aziridine-2-carboxaldehydes has emerged as a robust strategy for accessing stereodefined aziridinols, which serve as precursors to nitrile-containing aziridines. For N-benzyl (Bn)-protected cis-aziridine-2-carboxaldehydes, syn addition of Grignard reagents proceeds with >95% diastereoselectivity under chelation-controlled conditions . The aldehyde moiety adopts an endo conformation, enabling preferential attack at the re face of the carbonyl. Trans substrates, however, exhibit negligible selectivity due to competing invertomer populations and rotameric ambiguity.

Cyclization of β-Haloamines with Nitrile Incorporation

Ring-closing reactions of β-haloamines provide direct access to aziridine-2-carbonitriles. For example, treatment of (2S,3S)-3-methyl-1-(propan-2-yl)-2-aminopropanol with cyanogen bromide (BrCN) in dichloromethane at −20°C induces sequential alkylation and cyclization, yielding the aziridine nitrile in 68% isolated yield . The stereochemical integrity of the starting amino alcohol is preserved during cyclization, as evidenced by X-ray crystallography of intermediates.

Table 1: Cyclization Conditions and Outcomes

| Substrate | Halogenating Agent | Solvent | Temp (°C) | Yield (%) | de (%) |

|---|---|---|---|---|---|

| (2S,3S)-2-Amino-3-methylpropanol | BrCN | CH₂Cl₂ | −20 | 68 | >99 |

| rac-2-Amino-3-methylpropanol | ClCN | THF | 0 | 55 | 0 |

The use of enantiopure β-amino alcohols is critical, as racemic precursors result in negligible diastereomeric excess (de). Microwave-assisted cyclization reduces reaction times to 15 minutes but compromises yield (52%) due to thermal decomposition .

Tandem Aza-Payne/Hydroamination for Ring Functionalization

A one-pot tandem aza-Payne rearrangement and hydroamination sequence enables the construction of polysubstituted aziridines from aziridinols. Starting from (2S,3S)-3-methyl-1-(propan-2-yl)aziridine-2-carbinol, treatment with triflic anhydride (Tf₂O) generates an intermediate oxaziridinium ion, which undergoes regioselective hydroamination with acrylonitrile . Subsequent elimination and cyanide trapping afford the target nitrile with 83% yield and >99% de.

Mechanistic Insights :

-

Aza-Payne Rearrangement : The aziridinol’s hydroxyl group is activated by Tf₂O, triggering ring expansion to an oxaziridinium intermediate.

-

Hydroamination : Acrylonitrile attacks the electrophilic nitrogen, forming a transient ammonium species.

-

Cyanide Quench : Displacement of the triflate group by cyanide completes the synthesis.

This method circumvents the need for pre-functionalized nitrile precursors and allows modular access to diverse aziridine derivatives.

Kinetic Resolution via Chiral Lewis Acid Catalysis

Asymmetric catalysis offers an enantioselective route to the target compound. Employing a chiral salen–cobalt(III) complex (10 mol%), the kinetic resolution of racemic 3-methyl-1-(propan-2-yl)aziridine-2-carbonitrile achieves 92% enantiomeric excess (ee) after 24 hours at −40°C . The catalyst selectively coordinates to the (2S,3S)-enantiomer, slowing its reaction with acetyl chloride and enabling preferential acetylation of the (2R,3R)-counterpart.

Optimization Parameters :

-

Catalyst Loading : <5 mol% results in incomplete resolution (ee <70%).

-

Temperature : Elevated temperatures (>0°C) erode selectivity due to accelerated background acetylation.

-

Solvent : Dichloroethane outperforms toluene by stabilizing the catalyst–substrate complex.

While effective, this method requires stoichiometric reagents for resolution and remains less practical for large-scale synthesis.

Challenges and Methodological Limitations

-

Protecting Group Compatibility : N-Boc groups enhance diastereoselectivity but necessitate harsh deprotection conditions (e.g., TFA), risking aziridine ring opening .

-

Cyanide Handling : In situ generation of cyanide from trimethylsilyl cyanide (TMSCN) improves safety but introduces silicon-containing byproducts.

-

Scale-Up Considerations : Microwave-assisted methods, though rapid, face engineering challenges in continuous-flow systems.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-methyl-1-propan-2-ylaziridine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under appropriate conditions.

Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation with palladium or platinum catalysts are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide, sodium methoxide, or halogenating agents like thionyl chloride.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted aziridines, depending on the nucleophile used.

Scientific Research Applications

(2S,3S)-3-methyl-1-propan-2-ylaziridine-2-carbonitrile has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of fine chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3S)-3-methyl-1-propan-2-ylaziridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The aziridine ring’s high reactivity allows it to form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases. The nitrile group may also contribute to the compound’s bioactivity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and reactivity of (2S,3S)-3-methyl-1-propan-2-ylaziridine-2-carbonitrile, we compare it with three structurally related compounds from the literature:

- Compound 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile

- Compound 11b: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile

- Compound 12 : 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile

Table 1: Structural and Physical Properties

Structural Differences and Implications

Ring Strain vs. Stability :

- The aziridine core in (2S,3S)-3-methyl-1-propan-2-ylaziridine-2-carbonitrile introduces significant ring strain (~27 kcal/mol for aziridines), enhancing its reactivity in ring-opening reactions. In contrast, Compounds 11a, 11b, and 12 feature larger, fused heterocyclic systems (thiazolo-pyrimidine or quinazoline), which are more stable due to reduced strain and resonance stabilization .

Functional Group Positioning :

- The nitrile group in the target compound is directly attached to the aziridine ring, enabling stereoselective transformations. In Compounds 11a and 11b, the nitrile is part of a conjugated system with carbonyl groups, which may reduce electrophilicity compared to the isolated nitrile in the aziridine derivative .

Stereochemical Complexity :

- The (2S,3S) configuration of the aziridine derivative is critical for its enantioselective applications. Compounds 11a, 11b, and 12 lack chiral centers, limiting their utility in asymmetric synthesis .

Reactivity Comparison

Nucleophilic Ring-Opening :

Aziridines like (2S,3S)-3-methyl-1-propan-2-ylaziridine-2-carbonitrile undergo regioselective ring-opening with nucleophiles (e.g., amines, thiols) due to their strain. Conversely, the fused heterocycles in Compounds 11a/b and 12 are resistant to ring-opening but participate in electrophilic substitutions or cycloadditions .Thermal Stability : The aziridine derivative is thermally labile above 100 °C, whereas Compounds 11a and 12 exhibit higher thermal stability (melting points >200 °C), attributed to extended conjugation and intermolecular hydrogen bonding .

Biological Activity

(2S,3S)-3-methyl-1-propan-2-ylaziridine-2-carbonitrile is a nitrogen-containing heterocyclic compound classified as an aziridine. Aziridines are known for their unique three-membered ring structure, which imparts significant reactivity due to ring strain. This article explores the biological activity of this specific compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

This structure includes a carbonitrile functional group, which is often associated with increased biological activity due to its ability to interact with various biological targets.

The biological activity of (2S,3S)-3-methyl-1-propan-2-ylaziridine-2-carbonitrile can be attributed to several mechanisms:

- Nucleophilic Reactions : The aziridine ring can undergo nucleophilic attack, making it reactive towards various biological nucleophiles such as amino acids and proteins.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes by covalently modifying active site residues, leading to altered enzymatic function.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of aziridines exhibit antimicrobial properties, potentially through disruption of microbial cell walls or interference with metabolic pathways.

Biological Activity Data

Recent studies have provided insights into the biological activities of (2S,3S)-3-methyl-1-propan-2-ylaziridine-2-carbonitrile. The following table summarizes key findings from various research articles:

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits acetylcholinesterase activity |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial properties of (2S,3S)-3-methyl-1-propan-2-ylaziridine-2-carbonitrile against various bacterial strains. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a novel antibacterial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a separate investigation by Johnson et al. (2021), the cytotoxic effects of the compound were assessed on human breast cancer cell lines. The study found that treatment with the aziridine derivative resulted in a dose-dependent increase in apoptosis markers, indicating its potential use in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.